Pyridine, 3-(4-aminopyrazol-1-yl)-
Overview
Description
“Pyridine, 3-(4-aminopyrazol-1-yl)-” is a chemical compound . It is a derivative of pyrazolo[3,4-b]pyridine, a medicinally privileged structure . This compound is part of a larger group of compounds that have shown significant potential in various fields, including medicinal chemistry .
Synthesis Analysis
The synthesis of “Pyridine, 3-(4-aminopyrazol-1-yl)-” and its derivatives has been extensively studied. The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported from 2017 to 2021 . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “Pyridine, 3-(4-aminopyrazol-1-yl)-” is part of the larger family of pyrazolo[3,4-b]pyridines. These structures have been studied for their unique properties and potential applications .Chemical Reactions Analysis
The chemical reactions involving “Pyridine, 3-(4-aminopyrazol-1-yl)-” have been explored in the context of catalytic synthesis . The reactions often involve the condensation of aldehydes, 5‑(1H‑Indol‑3‑yl)‑ 2H‑pyrazol‑3‑ylamine and 3‑(cyanoacetyl) .Safety And Hazards
Future Directions
The future directions for “Pyridine, 3-(4-aminopyrazol-1-yl)-” and its derivatives are promising. They have potential applications in the development of Alzheimer’s disease amyloid plaque probes for diagnosis . Additionally, they have shown potential as novel CDK2 inhibitors, which could be beneficial for cancer treatment .
properties
IUPAC Name |
1-pyridin-3-ylpyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHPHUCFWOUCFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182670 | |
Record name | Pyridine, 3-(4-aminopyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 3-(4-aminopyrazol-1-yl)- | |
CAS RN |
28466-00-4 | |
Record name | Pyridine, 3-(4-aminopyrazol-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3-(4-aminopyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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